Cas no 1798008-25-9 (3’-(2-Fluorophenyl) Ezetimibe)

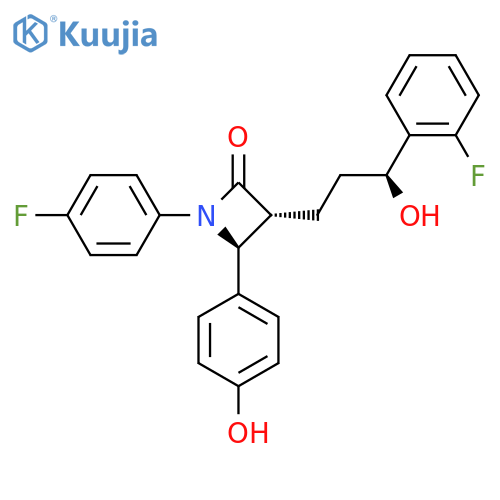

3’-(2-Fluorophenyl) Ezetimibe structure

商品名:3’-(2-Fluorophenyl) Ezetimibe

CAS番号:1798008-25-9

MF:C24H21F2NO3

メガワット:409.425253629684

CID:4555119

3’-(2-Fluorophenyl) Ezetimibe 化学的及び物理的性質

名前と識別子

-

- 3’-(2-Fluorophenyl) Ezetimibe

- 3 inverted exclamation mark -(2-Fluorophenyl) Ezetimibe

- (3R,4S)-1-(4-fluorophenyl)-3-[(3s)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone

- (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one

- CID 125281874

- Ezetimibe Fluoro Isomer

- F19365

- (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-(2-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one? (Ezetimibe Impurity pound(c)

-

- インチ: 1S/C24H21F2NO3/c25-16-7-9-17(10-8-16)27-23(15-5-11-18(28)12-6-15)20(24(27)30)13-14-22(29)19-3-1-2-4-21(19)26/h1-12,20,22-23,28-29H,13-14H2/t20-,22+,23-/m1/s1

- InChIKey: OBQFYRYCMDREFB-AKIFATBCSA-N

- ほほえんだ: FC1C=CC=CC=1[C@H](CC[C@H]1C(N(C2C=CC(=CC=2)F)[C@@H]1C1C=CC(=CC=1)O)=O)O

計算された属性

- せいみつぶんしりょう: 409.14894986 g/mol

- どういたいしつりょう: 409.14894986 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 30

- 回転可能化学結合数: 6

- 複雑さ: 575

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- ぶんしりょう: 409.4

- トポロジー分子極性表面積: 60.8

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: >78°C (dec.)

- ふってん: 650.2±55.0 °C at 760 mmHg

- フラッシュポイント: 347.1±31.5 °C

- じょうきあつ: 0.0±2.0 mmHg at 25°C

3’-(2-Fluorophenyl) Ezetimibe セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:-20?°C Freezer, Under inert atmosphere

3’-(2-Fluorophenyl) Ezetimibe 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F595370-1mg |

3’-(2-Fluorophenyl) Ezetimibe |

1798008-25-9 | 1mg |

$ 230.00 | 2023-09-07 | ||

| 1PlusChem | 1P00ANR6-1mg |

EzetiMibe Fluoro IsoMer |

1798008-25-9 | ≥95% | 1mg |

$268.00 | 2024-06-18 | |

| A2B Chem LLC | AE96546-1mg |

EzetiMibe Fluoro IsoMer |

1798008-25-9 | ≥95% | 1mg |

$188.00 | 2024-04-20 | |

| 1PlusChem | 1P00ANR6-10mg |

EzetiMibe Fluoro IsoMer |

1798008-25-9 | ≥95% | 10mg |

$1275.00 | 2024-06-18 | |

| 1PlusChem | 1P00ANR6-5mg |

EzetiMibe Fluoro IsoMer |

1798008-25-9 | ≥95% | 5mg |

$842.00 | 2024-06-18 | |

| A2B Chem LLC | AE96546-10mg |

EzetiMibe Fluoro IsoMer |

1798008-25-9 | ≥95% | 10mg |

$973.00 | 2024-04-20 | |

| TRC | F595370-10mg |

3’-(2-Fluorophenyl) Ezetimibe |

1798008-25-9 | 10mg |

$ 1748.00 | 2023-09-07 | ||

| A2B Chem LLC | AE96546-5mg |

EzetiMibe Fluoro IsoMer |

1798008-25-9 | ≥95% | 5mg |

$633.00 | 2024-04-20 |

3’-(2-Fluorophenyl) Ezetimibe 関連文献

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

1798008-25-9 (3’-(2-Fluorophenyl) Ezetimibe) 関連製品

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1798008-25-9)3’-(2-Fluorophenyl) Ezetimibe

清らかである:99%

はかる:100mg

価格 ($):822.0